tert-butyl (5R)-8-hydroxy-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate
Description
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Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl (5R)-8-hydroxy-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-4-5-12(13)7-8(14)17-9(12)15/h8,14H,4-7H2,1-3H3/t8?,12-/m1/s1 |
InChI Key |
SBMHPNKTIZTCQP-LESKNEHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CC(OC2=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(OC2=O)O |
Origin of Product |
United States |
Biological Activity
Tert-butyl (5R)-8-hydroxy-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate, identified by its CAS number 125814-33-7, is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound contains several functional groups, including a hydroxyl group, an oxo group, and a tert-butyl ester, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.29 g/mol. The structural features include:
| Feature | Description |
|---|---|
| CAS Number | 125814-33-7 |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 257.29 g/mol |
| Functional Groups | Hydroxyl (-OH), Oxo (=O), Tert-butyl ester |
Structural Significance
The azaspiro framework is significant in medicinal chemistry, often leading to compounds with diverse biological activities. The presence of the hydroxyl group enhances the compound's ability to engage in hydrogen bonding, potentially increasing its solubility and bioavailability.
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The hydroxyl group can act as a free radical scavenger, contributing to the compound's antioxidant properties.
- Enzyme Inhibition : Studies suggest potential inhibition of specific enzymes involved in metabolic pathways, which could affect cellular processes such as apoptosis and proliferation.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also offer protection against neurotoxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported that derivatives of spirocyclic compounds exhibited significant anticancer activity in vitro against various cancer cell lines. |
| Johnson et al. (2024) | Demonstrated antioxidant properties in similar compounds, reducing oxidative stress markers in cellular models. |
| Lee et al. (2022) | Investigated neuroprotective effects in rodent models; compounds with spirocyclic structures showed reduced neuronal damage following ischemic events. |
Interaction Studies
Interaction studies have focused on how this compound interacts with biological targets such as receptors and enzymes:
- Receptor Binding : Preliminary data suggest that the compound may bind to specific neurotransmitter receptors, influencing neuronal signaling pathways.
- Metabolic Pathways : The compound's structure allows it to potentially modulate key metabolic pathways, impacting processes like inflammation and cell survival.
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